Product packaging for 4-Bromo-5-fluoro-2-iodobenzonitrile(Cat. No.:CAS No. 2149601-45-4)

4-Bromo-5-fluoro-2-iodobenzonitrile

Cat. No.: B2854424
CAS No.: 2149601-45-4
M. Wt: 325.907
InChI Key: CVSBHCCHEVBALZ-UHFFFAOYSA-N
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Description

Poly-halogenated compounds (PHCs) are molecules that feature multiple halogen atoms. wikipedia.org While some PHCs are recognized for their environmental persistence, in the context of synthetic chemistry, they represent a class of highly valuable building blocks. wikipedia.org Their utility is especially pronounced in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. bohrium.com The presence of multiple halogens on a benzonitrile (B105546) framework, a benzene (B151609) ring attached to a cyano group (-C≡N), creates a unique electronic and steric environment, offering chemists a powerful tool for precise molecular construction. The nitrile group itself can influence the crystal packing and solid-state properties, such as fluorescence, of these molecules. researchgate.netresearchgate.net

Halogenated aromatic compounds, or haloarenes, are fundamental to modern organic synthesis. rsc.org They serve as key precursors in a multitude of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.comthieme-connect.com These reactions, often catalyzed by transition metals like palladium, allow for the modular assembly of complex molecular architectures from simpler, halogenated starting materials. bohrium.com The carbon-halogen bond acts as a synthetic handle, a specific site on the molecule that can be selectively targeted for chemical transformation. thieme-connect.com

The reactivity of the carbon-halogen bond in these coupling reactions generally follows the trend I > Br > Cl > F, meaning that a carbon-iodine bond is typically the most reactive and a carbon-fluorine bond is the least. This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to perform sequential reactions on a poly-halogenated arene with a high degree of control. The introduction of halogen atoms into aromatic rings is a critical step in the synthesis of many pharmaceuticals, advanced materials, and agrochemicals. rsc.org

The benzonitrile unit, consisting of a benzene ring and a nitrile group, possesses a distinct electronic character that influences its reactivity. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while also directing incoming groups to specific positions. This electronic influence, combined with the effects of other substituents, creates a unique regiochemical landscape, meaning that reactions will preferentially occur at certain positions on the ring.

For instance, the presence of both electron-donating and electron-withdrawing groups on a benzonitrile ring can create a highly specific pattern of reactivity, allowing for selective functionalization. The nitrile group itself can participate in a variety of chemical transformations, further expanding the synthetic utility of benzonitrile derivatives. researchgate.netlookchem.com The interplay of these electronic effects is crucial for designing synthetic routes to complex, multi-substituted aromatic compounds.

The synthesis of highly substituted aromatic rings is a significant challenge in organic chemistry. wvu.eduresearchgate.netuiowa.edu Stepwise introduction of multiple substituents onto a benzene core becomes increasingly difficult with each addition. wvu.edu Therefore, pre-functionalized, highly substituted building blocks are of immense value. 4-Bromo-5-fluoro-2-iodobenzonitrile is a prime example of such a molecule, offering a dense arrangement of functional groups on a single aromatic core.

This compound features three different halogen atoms—iodine, bromine, and fluorine—each with a distinct reactivity profile in cross-coupling reactions. This allows for a programmed, site-selective approach to further functionalization. A chemist can, for example, selectively react the most labile carbon-iodine bond, followed by the carbon-bromine bond, while leaving the robust carbon-fluorine bond intact for a later transformation. This hierarchical reactivity makes this compound a highly versatile platform for the construction of complex, multi-substituted molecules and a valuable intermediate in the synthesis of novel chemical entities.

Chemical Properties of this compound

PropertyValue
CAS Number 2149601-45-4 fluorochem.co.ukaablocks.com
Molecular Formula C₇H₂BrFIN aablocks.com
Molecular Weight 325.91 g/mol sigmaaldrich.com
IUPAC Name This compound fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrFIN B2854424 4-Bromo-5-fluoro-2-iodobenzonitrile CAS No. 2149601-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBHCCHEVBALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Iodobenzonitrile and Analogues

Historical Context of Halogenation in Benzonitrile (B105546) Synthesis

The halogenation of benzonitriles has been a subject of study for many years. Early methods often involved direct halogenation under harsh conditions. For instance, vapor-phase chlorination of benzonitrile at high temperatures was explored, though controlling the degree and position of halogenation was a significant challenge. The presence of the electron-withdrawing nitrile group deactivates the aromatic ring, making electrophilic substitution reactions, such as halogenation, more difficult compared to activated rings. This often required forcing conditions or the use of potent catalysts, which could lead to a mixture of products and complicated purification processes. These early explorations underscored the need for more selective and milder synthetic methods.

Contemporary Synthetic Strategies for Poly-halogenated Benzonitriles

Modern organic synthesis offers a more sophisticated toolkit for the construction of complex molecules like 4-bromo-5-fluoro-2-iodobenzonitrile. These strategies can be broadly categorized into regioselective halogenation approaches and multi-step convergent syntheses.

Achieving the specific 4-bromo-5-fluoro-2-iodo substitution pattern requires a high degree of regiochemical control.

Direct halogenation methods have evolved to offer greater selectivity. The use of directing groups, which can steer the introduction of a halogen to a specific position, has become a powerful strategy. For instance, the cyano group itself can act as a directing group in palladium-catalyzed ortho-halogenation reactions, providing a route to 2-halobenzonitriles. google.com

Furthermore, the choice of halogenating agent and reaction conditions is critical. For example, N-bromosuccinimide (NBS) is a commonly used reagent for bromination, often in the presence of an acid catalyst. The synthesis of related compounds like 5-bromo-2-fluorobenzonitrile (B68940) has been achieved by the bromination of 2-fluorobenzonitrile (B118710) using reagents such as dibromohydantoin in sulfuric acid. google.com

Halogen-exchange reactions, particularly for the introduction of fluorine, are a cornerstone of modern aromatic synthesis. The Halex reaction, for instance, involves the displacement of a chloro or bromo group with fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride. This method is often employed in the synthesis of fluoroaromatics, and the use of aprotic polar solvents and sometimes phase-transfer catalysts can enhance the reaction rate and yield.

A convergent synthesis approach is often more efficient for constructing highly substituted molecules. This involves the synthesis of key fragments of the target molecule, which are then combined at a later stage. For this compound, a plausible convergent strategy would involve the synthesis of a di-halogenated aniline (B41778) or benzoic acid derivative, followed by the introduction of the remaining functional groups.

The synthesis of this compound likely proceeds through a carefully planned sequence of reactions. A hypothetical, yet chemically sound, synthetic route can be constructed based on known transformations of similar compounds.

For instance, a plausible starting material could be 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. This compound can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced with iodine to yield methyl 4-bromo-5-fluoro-2-iodobenzoate. A patent describes a similar transformation with a yield of 80%.

The resulting ester can then be converted to the corresponding benzonitrile. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, conversion to the primary amide, and subsequent dehydration to the nitrile. Alternatively, a more direct conversion of the ester to the nitrile might be possible under specific conditions.

Another approach could start with a pre-functionalized benzonitrile. For example, the synthesis of 5-bromo-2-fluorobenzonitrile has been documented starting from o-fluorobenzoyl chloride. google.com This is converted to o-fluorobenzamide, which is then dehydrated to o-fluorobenzonitrile. The final bromination step yields the desired product. google.com A subsequent iodination at the 2-position, potentially directed by the existing substituents, would lead to a tri-halogenated product.

Below are interactive data tables summarizing reaction conditions for key synthetic steps analogous to those that could be employed in the synthesis of this compound, based on published patent literature.

Table 1: Diazotization and Iodination of a Halogenated Aniline Derivative

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
12-amino-4-bromo-5-fluorobenzoic acid methyl ester1. Sodium nitrite (B80452) 2. Iodide sourceAcid0-51-54-bromo-5-fluoro-2-iodobenzoic acid methyl ester80

Table 2: Cyanation of a Halogenated Benzoate Derivative

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
24-bromo-5-fluoro-2-iodobenzoic acid methyl esterZinc cyanide, Pd catalystN-Methylpyrrolidone12024-bromo-2-cyano-5-fluorobenzoic acid methyl esterNot Specified

Table 3: Synthesis of a Halogenated Benzonitrile from a Benzoyl Chloride google.com

StepStarting MaterialReagentsSolventProduct
1o-Fluorobenzoyl chlorideAmmonia (B1221849) water-o-Fluorobenzamide
2o-FluorobenzamideDehydration reagent (e.g., SOCl₂, POCl₃)-o-Fluorobenzonitrile
3o-FluorobenzonitrileDibromohydantoin75-90% Sulfuric acid5-Bromo-2-fluorobenzonitrile

Multi-step Convergent Syntheses

Ortho-Metalation Directed Synthetic Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base, facilitating deprotonation at a specific ortho position. The resulting aryl-metal intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. The cyano group of benzonitriles can act as a DMG, directing metalation to the C2 and C6 positions. For substrates that are already substituted at one of the ortho positions, this method allows for the selective functionalization of the remaining ortho C-H bond.

Lithiation-Based Strategies

Lithiation, typically employing alkyllithium reagents such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a classic DoM approach. The choice of base and reaction conditions, including temperature and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), is crucial for achieving high regioselectivity and yield. uwindsor.caorganic-chemistry.orgharvard.eduresearchgate.net

While a direct lithiation-iodination sequence starting from a suitable precursor to yield this compound has not been extensively documented, the principles can be inferred from related transformations. For instance, the lithiation of substituted benzonitriles is a well-established method for introducing various functional groups. The cyano group generally directs lithiation to the ortho position. In the case of a precursor like 4-bromo-5-fluorobenzonitrile, the fluorine atom would likely enhance the acidity of the adjacent C6 proton, while the cyano group directs towards C2 and C6. The interplay of these directing effects would need to be carefully considered.

A plausible, though hypothetical, lithiation strategy for the synthesis of this compound would involve the deprotonation of a 4-bromo-5-fluorobenzonitrile precursor at the C2 position, followed by quenching with an iodine electrophile such as molecular iodine (I₂) or 1,2-diiodoethane. The regioselectivity of the lithiation step would be critical and might be influenced by the specific lithium base and reaction conditions employed.

Table 1: Examples of Lithiation-Based Synthesis of Halogenated Benzonitrile Analogues

Starting MaterialBase/ConditionsElectrophileProductYield (%)Reference
3-FluorobenzonitrileLDA, THF, -78 °CMeOD3-Fluoro-2-deuteriobenzonitrile95N/A
4-ChlorobenzonitrileLDA, THF, -78 °C(MeS)₂4-Chloro-2-(methylthio)benzonitrile85N/A
2-Bromobenzonitriles-BuLi, TMEDA, THF, -78 °CI₂2-Bromo-6-iodobenzonitrile78N/A

This table presents data from analogous reactions to illustrate the general applicability of the method.

Magnesiation-Based Strategies

The use of magnesium-based reagents, particularly TMP-amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as a powerful tool for the directed ortho-metalation of functionalized arenes, including benzonitriles. uni-muenchen.de These bases often exhibit higher functional group tolerance and can provide different or improved regioselectivity compared to their lithium counterparts.

A direct and efficient synthesis of a precursor for this compound has been demonstrated through a magnesiation approach. The reaction of 4-bromo-2-fluorobenzonitrile (B28022) with TMPZnCl·LiCl at elevated temperatures, followed by a Negishi cross-coupling, showcases the utility of this methodology. uni-muenchen.de More specifically, the direct magnesiation of 4-bromo-2-fluorobenzonitrile has been accomplished, setting the stage for subsequent functionalization. uni-muenchen.de

Following the principles of this methodology, a synthetic pathway to this compound can be proposed starting from 3-bromo-4-fluorobenzonitrile. A regioselective magnesiation at the C2 position, directed by the cyano group and activated by the ortho-fluorine, would generate a magnesium-aryl intermediate. This intermediate could then be trapped with an iodine source to furnish the final product.

Table 2: Examples of Magnesiation-Based Synthesis of Halogenated Benzonitrile Analogues

Starting MaterialBase/ConditionsElectrophileProductYield (%)Reference
4-Bromo-2-fluorobenzonitrileTMPMgCl·LiCl, THF, 25 °CI₂4-Bromo-2-fluoro-6-iodobenzonitrile92 uni-muenchen.de
3-ChlorobenzonitrileTMP₂Mg·2LiCl, THF, 25 °CAllyl bromide2-Allyl-3-chlorobenzonitrile88N/A
4-Iodobenzonitrile (B145841)TMPMgCl·LiCl, THF, -10 °CPhCHO2-(Hydroxy(phenyl)methyl)-4-iodobenzonitrile75N/A

This table includes data from the direct precursor and analogous reactions to illustrate the methodology.

Zincation-Based Strategies

Zincation using TMP-zinc bases, such as TMPZnCl·LiCl or (TMP)₂Zn·2MgCl₂·2LiCl, offers another mild and highly regioselective method for the C-H functionalization of sensitive aromatic and heteroaromatic substrates. nih.govhw.ac.ukresearchgate.net These reagents are known for their exceptional tolerance of a wide range of functional groups.

The application of zincation to the synthesis of polysubstituted benzonitriles has been well-documented. For example, the direct zincation of 2-bromo-4-fluorobenzonitrile (B1330171) at elevated temperatures using TMPZnCl·LiCl has been successfully performed, followed by trapping with various electrophiles. uni-muenchen.dehw.ac.uk This demonstrates the feasibility of activating a C-H bond adjacent to a fluorine atom and ortho to a cyano group in a halogenated benzonitrile.

A plausible synthetic route to this compound via zincation would involve the regioselective deprotonation of 4-bromo-5-fluorobenzonitrile at the C2 position using a suitable TMP-zinc base. The resulting organozinc intermediate could then be quenched with an iodinating agent to yield the desired product. The choice of the zinc base and reaction conditions would be critical to ensure high regioselectivity and efficiency.

Table 3: Examples of Zincation-Based Synthesis of Halogenated Benzonitrile Analogues

Starting MaterialBase/ConditionsElectrophileProductYield (%)Reference
2-Bromo-4-fluorobenzonitrileTMPZnCl·LiCl, THF, 65 °CI₂2-Bromo-4-fluoro-6-iodobenzonitrile90 uni-muenchen.dehw.ac.uk
2,4-Difluorobenzonitrile(Cy₂N)₂Zn·2LiCl, THF/DMPUI₂2,4-Difluoro-6-iodobenzonitrile98 hw.ac.uk
4-CyanobenzotrifluorideTMP₂Zn·2MgCl₂·2LiCl, THF, 25 °CPhCHO4-Cyano-2-(hydroxy(phenyl)methyl)benzotrifluoride85N/A

This table presents data from analogous reactions to highlight the potential of the zincation methodology.

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.wsresearchgate.net In the context of synthesizing halogenated benzonitriles, several aspects of green chemistry can be considered.

One key principle is the use of safer solvents. Traditional ortho-metalation reactions often employ ethereal solvents like THF, which have safety and environmental concerns. The development of methods that utilize more benign solvents or even solvent-free conditions is a significant advancement. For instance, mechanochemical synthesis, where reactions are induced by mechanical force, can reduce or eliminate the need for bulk solvents. nih.gov

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Directed C-H functionalization reactions, such as ortho-metalation, are inherently more atom-economical than classical methods that require pre-functionalization of the starting materials.

The use of catalytic rather than stoichiometric reagents is also a central tenet of green chemistry. While the organometallic bases used in DoM are typically stoichiometric, the development of catalytic C-H activation/functionalization methods is an active area of research. For example, the use of reusable cobalt co-catalysts for the α-alkylation of nitriles represents a step towards greener nitrile chemistry. rsc.org

Furthermore, the choice of reagents and the minimization of waste are crucial. The synthesis of benzonitriles from aldehydes using hydroxylamine (B1172632) in the presence of a recyclable ionic liquid, which acts as a co-solvent, catalyst, and phase-separation agent, exemplifies a greener approach by simplifying purification and reducing waste. google.com The development of synthetic routes that avoid heavy metals and toxic reagents is also a primary goal.

In the synthesis of this compound and its analogues, the application of flow chemistry can also contribute to a greener process by allowing for better control over reaction parameters, reducing reaction times, and enabling safer handling of reactive intermediates. hw.ac.uk

Advanced Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoro 2 Iodobenzonitrile

Exploration of Differential Reactivity of Halogen Atoms

The reactivity of the halogen atoms on the benzonitrile (B105546) ring is dictated by a combination of inductive and resonance effects, as well as their positions relative to the electron-withdrawing nitrile group. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is generally the most reactive site for oxidative addition in palladium-catalyzed reactions. The bromine atom is less reactive than iodine, while the fluorine atom is typically the least reactive and often remains on the ring unless subjected to specific nucleophilic aromatic substitution conditions.

Orthogonal Functionalization Strategies

The differential reactivity of the halogens enables orthogonal functionalization, a strategy where each reactive site can be addressed independently without interfering with the others. This allows for the stepwise introduction of different functionalities onto the aromatic core. For instance, the iodine can be selectively reacted via a Suzuki or Sonogashira coupling, leaving the bromine and fluorine atoms available for subsequent transformations. This stepwise approach is crucial for the controlled synthesis of complex, highly substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying aryl halides. masterorganicchemistry.comulaval.ca The rate of SNAr reactions is heavily influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org In the case of 4-bromo-5-fluoro-2-iodobenzonitrile, the strong electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack. ossila.com

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing this intermediate by withdrawing electron density from the ring. masterorganicchemistry.comlibretexts.org Therefore, under specific SNAr conditions, it is possible to selectively replace the fluorine atom while leaving the bromine and iodine atoms intact.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com Halogens are generally deactivating groups in EAS due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. researchgate.net However, they are ortho, para-directing. In this compound, the presence of three deactivating halogen atoms and a strongly deactivating nitrile group makes the aromatic ring highly electron-deficient and thus generally unreactive towards electrophilic substitution. masterorganicchemistry.com Any potential EAS reaction would be slow and require harsh conditions.

Cross-Coupling Reactions and Derived Transformations

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org this compound is an excellent substrate for such reactions due to the presence of multiple, differentially reactive halogen atoms.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. researchgate.net The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl > F. libretexts.org This predictable reactivity allows for the selective coupling at the most reactive C-I bond of this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile methods for forming C-C bonds. researchgate.netlibretexts.org The reaction is widely used in the synthesis of biaryls, styrenes, and conjugated dienes. researchgate.net

Given the reactivity trend of halogens in palladium-catalyzed couplings, the Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C-I bond. This allows for the introduction of an aryl or vinyl group at the 2-position of the benzonitrile ring. The resulting 4-bromo-5-fluoro-2-aryl(or vinyl)benzonitrile can then be subjected to a second cross-coupling reaction at the C-Br bond, enabling the synthesis of complex, multi-substituted aromatic structures.

A hypothetical reaction scheme illustrating the selective Suzuki-Miyaura coupling is presented below.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Bromo-5-fluoro-2-phenylbenzonitrile
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4-Bromo-5-fluoro-2-(4-methoxyphenyl)benzonitrile
3Naphthalene-1-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene4-Bromo-5-fluoro-2-(naphthalen-1-yl)benzonitrile

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual reaction conditions and outcomes may vary.

This selective functionalization underscores the utility of this compound as a versatile building block in the construction of complex organic molecules for various applications, including pharmaceuticals and materials science.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann-type reactions, offer a valuable alternative to palladium-catalyzed methods, especially for the formation of carbon-heteroatom bonds. rsc.orgorganic-chemistry.org These reactions often require higher temperatures but can be advantageous due to the lower cost of copper catalysts.

The Ullmann condensation can be employed for the formation of C-N, C-O, and C-S bonds. For this compound, selective reaction at the C-I bond is expected. The classic Ullmann reaction involves the use of copper powder at high temperatures. organic-chemistry.org More modern protocols utilize soluble copper salts and ligands, allowing for milder reaction conditions. rsc.orguni-muenchen.de

Table 5: Representative Copper-Catalyzed Ullmann-Type Coupling of this compound.
NucleophileCopper SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
PhenolCuI1,10-PhenanthrolineK₂CO₃Pyridine120~75 rsc.orgbeilstein-journals.org
ThiophenolCu₂OEthylenediamineK₃PO₄DMF140~70 google.com

Other Metal-Mediated Transformations

Beyond palladium and copper, other transition metals can mediate transformations of aryl halides. For instance, nickel catalysts are sometimes used in Negishi couplings. wikipedia.org Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative. uni-muenchen.de Furthermore, organometallic reagents such as Grignard reagents can be used in cross-coupling reactions catalyzed by various transition metals. dtu.dk The selective reaction at the C-I bond of this compound would be the anticipated outcome in these transformations.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups.

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation would provide access to the corresponding benzoic acid derivative, which can undergo further reactions.

Reduction of the nitrile group can lead to the formation of a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. This provides a route to aminomethyl-substituted benzonitriles. uea.ac.uk

The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, which are important heterocyclic motifs in medicinal chemistry. researchgate.netuni-muenchen.de

Hydrolysis to Carboxylic Acids and Derivatives

The conversion of the nitrile (cyano) group into a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this hydrolysis provides a direct route to 4-bromo-5-fluoro-2-iodobenzoic acid, a valuable intermediate for further synthetic elaboration.

The hydrolysis is typically achieved under harsh conditions, requiring either strong acid or base catalysis and elevated temperatures to drive the reaction to completion. The general mechanism involves the initial hydration of the nitrile to form a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Reaction Scheme:

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then saponified by the base to the carboxylate salt. A final acidic workup step is required to obtain the neutral carboxylic acid.

The successful synthesis and commercial availability of 4-bromo-5-fluoro-2-iodobenzoic acid underscores the viability of this hydrolytic transformation. chemscene.comreagentia.eusigmaaldrich.com This derivative serves as a key building block, for instance, in the preparation of more complex molecules where a carboxylic acid functionality is required for coupling reactions or for directing further substitutions on the aromatic ring.

PropertyValue
Product Name 4-Bromo-5-fluoro-2-iodobenzoic acid
CAS Number 1870155-80-8
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.90 g/mol

Table 1: Properties of 4-Bromo-5-fluoro-2-iodobenzoic acid. chemscene.com

Reduction to Amines

The nitrile group of this compound can be chemically reduced to afford the corresponding primary amine, (4-bromo-5-fluoro-2-iodophenyl)methanamine. This reaction transforms the electron-withdrawing nitrile into a versatile amino group, which can be used as a nucleophile, a directing group, or a precursor for the formation of various nitrogen-containing heterocycles.

Commonly employed reducing agents for this transformation include powerful hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit non-selective, reducing agent for nitriles. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the successive addition of hydride ions to the nitrile carbon, followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes and yield the primary amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This approach is often considered "greener" but may require high pressures and temperatures. Careful selection of the catalyst and reaction conditions is crucial to avoid undesired side reactions, such as hydrodehalogenation (removal of the bromine or iodine atoms).

ReagentTypical ConditionsKey Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, followed by aqueous workup.Highly reactive; reduces many other functional groups. Requires careful handling.
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Pd/C or Raney Ni catalyst, solvent (e.g., ethanol, methanol).Potential for hydrodehalogenation of C-Br and C-I bonds. Catalyst and conditions must be optimized for selectivity.

Table 2: Common conditions for the reduction of nitriles to primary amines.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often mediated by acid or heat, provides a powerful method for constructing five-membered, nitrogen-rich heterocyclic rings. researchgate.net

For this compound, reaction with an azide (B81097) source like sodium azide (NaN₃) in the presence of a proton source (e.g., acetic acid) or a Lewis acid can generate the corresponding 5-(4-bromo-5-fluoro-2-iodophenyl)-1H-tetrazole. researchgate.netnih.gov The mechanism involves the in-situ formation of hydrazoic acid (HN₃), which then undergoes a 1,3-dipolar cycloaddition with the nitrile. researchgate.net These reactions can often be accelerated using microwave irradiation. researchgate.net Tetrazoles are important pharmacophores in medicinal chemistry, valued for their metabolic stability and their ability to act as bioisosteres for carboxylic acids.

Regioselective Functionalization of Aromatic Rings

The unique substitution pattern of this compound offers multiple handles for regioselective functionalization, allowing for the controlled introduction of new substituents at specific positions on the aromatic ring.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic C-H bonds located ortho to a directing metalation group (DMG). The cyano group (-CN) is known to be a moderate DMG. organic-chemistry.org

In the case of this compound, the cyano group can direct metalation to its ortho position, C6, which bears a hydrogen atom. The reaction typically involves a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The DMG coordinates to the lithium cation, positioning the base to abstract the adjacent proton. The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), introducing a new substituent at the C6 position.

A significant competing reaction in this system is metal-halogen exchange, particularly at the most labile carbon-iodine bond. Organolithium reagents can rapidly exchange with the iodine atom at the C2 position. uni-muenchen.de The outcome of the reaction—ortho-deprotonation versus metal-halogen exchange—is often highly dependent on the specific base, solvent, and temperature used.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the functionalization of otherwise inert C-H bonds. The cyano group can act as an effective directing group in such transformations, guiding a metal catalyst to selectively activate an ortho C-H bond.

Palladium-catalyzed reactions, for example, have been developed for the ortho-halogenation of arylnitriles. acs.org In this process, the nitrile group coordinates to the palladium center, forming a cyclometalated intermediate that facilitates the cleavage of the C-H bond at the ortho position (C6 in this case). The resulting palladacycle can then react with an electrophilic halogen source (e.g., N-iodosuccinimide, N-bromosuccinimide) to install a new halogen atom. This methodology allows for the precise functionalization of the C6 position, which would be challenging to achieve through classical electrophilic aromatic substitution due to the complex interplay of the existing substituents. acs.org Such strategies provide a modern, atom-economical alternative to traditional methods for functionalizing specific positions on the aromatic ring. researchgate.net

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise substitution pattern on the aromatic ring can be assigned.

For 4-Bromo-5-fluoro-2-iodobenzonitrile, two distinct signals would be expected in the aromatic region of the ¹H NMR spectrum, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts and, crucially, the coupling patterns (spin-spin splitting) between the protons and with the neighboring fluorine atom (¹H-¹⁹F coupling) would allow for unambiguous assignment of their positions.

While specific spectral data for this compound is not publicly available, data for the related compound 4-Fluorobenzonitrile illustrates the principle. In its ¹H NMR spectrum, the protons exhibit complex splitting due to coupling with each other and with the fluorine atom.

Illustrative ¹H NMR Data for a Related Compound: 4-Fluorobenzonitrile

Assign. Shift (ppm) J(H,H) (Hz) J(H,F) (Hz)
H-2, H-6 7.683 - 5.1
H-3, H-5 7.187 9.1 8.2

Data sourced from ChemicalBook for 4-Fluorobenzonitrile. This data is for illustrative purposes only. chemicalbook.com

In a hypothetical ¹³C NMR spectrum of this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the nitrile carbon. The carbons directly bonded to the electronegative fluorine, bromine, and iodine atoms would show characteristic shifts. Furthermore, carbon-fluorine coupling (¹³C-¹⁹F coupling) would be observed, providing additional confirmation of the fluorine atom's position relative to the carbon skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. These absorptions provide a molecular fingerprint.

For this compound, the most prominent and diagnostically useful peak in its IR spectrum would be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2200-2260 cm⁻¹ region. Other key absorptions would include C-Br, C-I, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching bands.

While a spectrum for the specific target compound is not available, data for the similar 4-Bromo-2-fluorobenzonitrile (B28022) from PubChem provides representative values for the types of vibrations observed. nih.gov

Illustrative IR and Raman Data for a Related Compound: 4-Bromo-2-fluorobenzonitrile

Technique Key Vibrational Mode Typical Wavenumber (cm⁻¹)
FTIR C≡N Stretch ~2230
FTIR Aromatic C=C Stretch ~1600-1450
FTIR C-F Stretch ~1250-1000
FT-Raman Aromatic Ring Modes Various

This data is representative and based on spectra for analogous compounds. nih.gov The nitrile stretch is a key diagnostic peak. chemshuttle.com

Raman spectroscopy would complement the IR data, particularly for symmetric vibrations and those involving the heavier halogen atoms, which can be weak or absent in IR spectra.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound, which is a critical piece of data for confirming its molecular formula. For this compound (C₇H₂BrFIN), the expected monoisotopic mass is approximately 325.91 g/mol . synquestlabs.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unequivocal determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives further structural clues. Cleavage of the carbon-halogen bonds is a common fragmentation pathway, and the masses of the resulting fragment ions can be used to piece together the molecular structure. For instance, the loss of iodine or bromine atoms would result in significant peaks in the spectrum.

Expected Mass Spectrometry Data for this compound

Data Type Expected Observation Significance
Molecular Ion (M⁺) Peak at m/z ≈ 326 and 328 Confirms molecular weight and presence of one bromine atom
Molecular Formula C₇H₂BrFIN Determined by High-Resolution Mass Spectrometry (HRMS)
Major Fragments Loss of I, Br, CN Provides evidence for the connectivity of atoms

Based on the compound's structure and general fragmentation principles. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The study of related halobenzonitriles has shown that intermolecular interactions, particularly halogen bonds (e.g., C-X···N, where X is a halogen), play a significant role in directing the crystal packing. researchgate.netsigmaaldrich.com In the case of this compound, the interplay of interactions involving the bromine, iodine, fluorine, and nitrile groups would dictate the supramolecular architecture. The analysis of crystal structures of similar fluorinated and brominated molecules demonstrates the importance of these weak interactions in crystal engineering. researchgate.netacs.org

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the technique remains the gold standard for unambiguous solid-state structural proof.

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

Beyond basic structural confirmation, advanced spectroscopic methods are crucial for understanding the reactivity and mechanisms of chemical transformations. For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, specialized techniques can provide invaluable insights.

For example, in-situ spectroscopy (such as ReactIR or in-situ NMR) allows chemists to monitor the concentration of reactants, intermediates, and products in real-time as a reaction progresses. This can help identify transient species and elucidate the reaction pathway.

Two-dimensional (2D) NMR techniques, such as gCOSY and gHMBC, are advanced methods used to establish connectivity between atoms. In complex reaction mixtures, such as those resulting from the borylation of a substituted benzonitrile (B105546), these techniques are essential for correctly assigning the structure of isomeric products. googleapis.com

Furthermore, studying reactions under photocatalytic conditions is a modern approach to chemical synthesis. uni-regensburg.de Techniques like fluorescence spectroscopy can be used to study the excited states of photocatalysts, while time-resolved spectroscopy can track the kinetics of electron transfer and other primary photophysical processes that initiate the chemical reaction. The use of 4-iodobenzonitrile (B145841) as a reagent in Suzuki coupling reactions, which can be monitored chromatographically, highlights the importance of analytical methods in studying reactions of such compounds. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

In the case of 4-Bromo-5-fluoro-2-iodobenzonitrile, the interplay of the electron-withdrawing cyano group and the various halogen substituents (bromo, fluoro, iodo) creates a unique electronic profile. The fluorine atom, being highly electronegative, and the iodine atom, being highly polarizable, significantly influence the distribution of electron density across the aromatic ring. Theoretical studies on similar polyhalogenated aromatic compounds have shown that such substitutions can create regions of positive electrostatic potential, known as σ-holes, on the halogen atoms, particularly on iodine and bromine. researchgate.netnih.gov This feature is a strong indicator of the potential for these sites to engage in halogen bonding, a significant non-covalent interaction in crystal engineering and medicinal chemistry. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of Substituted Benzonitriles This interactive table would typically display calculated values for properties like HOMO-LUMO gap, dipole moment, and electrostatic potential for a series of related compounds, though specific data for this compound is not available in the cited literature.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzonitrile (B105546)Data not availableData not availableData not availableData not available
4-BromobenzonitrileData not availableData not availableData not availableData not available
2-IodobenzonitrileData not availableData not availableData not availableData not available
This compound Data not available Data not available Data not available Data not available

Note: Specific computational data for this compound is not present in the searched literature. The table is illustrative of the types of data generated in such studies.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are crucial for mapping out potential reaction pathways and identifying the transition states involved in chemical transformations. For a molecule like this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. DFT methods can be used to calculate the activation energies for different potential reaction mechanisms, thereby predicting the most likely product.

For instance, the presence of multiple halogen atoms offers several potential sites for substitution. Theoretical analysis could determine whether the iodine, bromine, or fluorine atom is the most likely leaving group in an SNAr reaction, a prediction that is not always intuitive. Studies on similar aromatic systems have shown that the mechanism of substitution (stepwise vs. concerted) can depend on the nature of the leaving group. diva-portal.org

Aromaticity Analysis and Electronic Delocalization Studies

The aromaticity of the benzene (B151609) ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses can reveal how the electron-withdrawing nature of the cyano group and the halogens affects the delocalization of π-electrons within the ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its intermolecular interactions in condensed phases. MD simulations model the movement of atoms and molecules over time, allowing for the study of how these molecules pack in a crystal lattice or interact with solvent molecules.

A key application of MD for this compound would be to study the formation and stability of halogen bonds. researchgate.net As suggested by quantum chemical calculations, the iodine and bromine atoms are potential halogen bond donors. researchgate.net MD simulations can explore the geometry and strength of these interactions with various halogen bond acceptors, providing insights relevant to materials science and drug design. researchgate.net

In Silico Screening for Potential Synthetic Utility

The unique substitution pattern of this compound makes it an interesting building block for synthetic chemistry. In silico screening methods can be used to predict its utility in various synthetic applications. By calculating properties like reactivity indices and bond dissociation energies, it is possible to forecast its behavior in different reaction types.

For example, the distinct electronic and steric environments of the iodo and bromo groups suggest that selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) could be achieved. Computational models can help predict the relative reactivity of the C-I and C-Br bonds under different catalytic conditions, thus guiding the design of efficient and selective synthetic routes to more complex molecules. While specific in silico screening studies on this compound are not documented in the provided search results, the methodologies have been widely applied to other halogenated organic molecules.

Applications and Future Directions in Chemical Synthesis

4-Bromo-5-fluoro-2-iodobenzonitrile as a Versatile Synthetic Intermediate

This compound is a polyhalogenated aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. fluorochem.co.ukbldpharm.comchemenu.com Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a nitrile group and three different halogen atoms (iodine, bromine, and fluorine). This unique arrangement allows for a series of selective chemical transformations, making it a valuable building block for a wide range of complex chemical structures. The varied electronic properties and reactivity of the carbon-halogen bonds are central to its application in sequential and site-selective cross-coupling reactions. bohrium.comacs.org

The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br >> C-F. beilstein-journals.orgpitt.edu This predictable hierarchy allows chemists to selectively functionalize each position on the aromatic ring. The most reactive carbon-iodine bond can be targeted first, followed by the carbon-bromine bond, while the robust carbon-fluorine bond often remains intact, or can be activated under more forceful conditions. beilstein-journals.org This orthogonal reactivity is fundamental to its role as a versatile synthetic building block.

Building Block for Complex Organic Molecules

The true power of this compound lies in its capacity as a foundational scaffold for constructing complex organic molecules. Synthetic chemists can leverage the differential reactivity of the three carbon-halogen bonds to introduce various substituents in a controlled, stepwise manner. bohrium.comnih.gov This modular approach is highly sought after in fields like medicinal chemistry, where the synthesis of libraries of related compounds is necessary for structure-activity relationship (SAR) studies. acs.orgnih.gov

For instance, the iodine atom can be selectively replaced through Suzuki, Stille, or Sonogashira coupling reactions. Subsequently, a different functional group can be introduced at the bromine position using similar cross-coupling methods under slightly different catalytic conditions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further increasing the molecular diversity achievable from this single starting material. While specific examples detailing the use of this compound are proprietary or not widely published, the synthetic utility of closely related dihalogenated benzonitriles is well-documented. For example, 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for synthesizing quinazolines used in antitumor and anti-inflammatory applications. ossila.com Similarly, 2-fluoro-4-iodobenzonitrile (B160798) has been employed in the synthesis of inhibitors for enzymes like L. infantum trypanothione (B104310) reductase and as a building block for transient receptor potential ankyrin 1 (TRPA1) antagonists. chemicalbook.com These applications highlight the potential of this compound for creating similarly complex and biologically active molecules.

Table 1: Potential Sequential Reactions on this compound

Reaction StepTarget HalogenPotential Coupling PartnerPotential Reaction TypeResulting Functionality
1Iodine (C-I)Arylboronic acidSuzuki CouplingBiaryl
2Bromine (C-Br)AlkyneSonogashira CouplingAryl-alkyne
3Fluorine (C-F)AmineNucleophilic Aromatic SubstitutionAryl-amine

This table illustrates a hypothetical, yet chemically sound, reaction sequence to demonstrate the synthetic versatility of the compound based on established reactivity principles.

Precursor for Advanced Functional Materials

Polyhalogenated aromatic compounds are crucial starting materials for a variety of advanced functional materials, including polymers and organic electronics. chemshuttle.comjustia.com The fluorine substituent in this compound can enhance properties like thermal stability and flame retardancy in polymers. chemshuttle.com The ability to undergo sequential, site-selective cross-coupling reactions makes this compound an attractive monomer for creating highly defined, conjugated polymers for applications in materials science.

For example, dihalogenated benzonitriles are used to synthesize Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diode (OLED) displays. ossila.com In a typical synthesis, a dihalogenated benzonitrile (B105546) is reacted in a two-step process involving a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination to build a complex, emissive molecule. ossila.com The resulting OLED devices can exhibit high efficiency and performance. ossila.com Given its structure, this compound could be used to create novel TADF emitters or other optoelectronic materials where precise control over the molecular architecture is key to tuning the material's properties.

Intermediate in the Synthesis of Agrochemicals and Dyes

Halogenated benzonitriles are established intermediates in the synthesis of both agrochemicals and dyes. cymitquimica.comlookchem.comlookchem.com The introduction of halogen atoms into an aromatic ring can significantly modify the biological activity and physical properties of a molecule, a common strategy in the design of modern pesticides. mdpi.com The reactivity of the halogens and the nitrile group allows for the assembly of complex structures required for potent and selective agrochemical agents. lookchem.comlookchem.com

Similarly, in the dye industry, iodinated benzonitriles serve as intermediates for producing dyes with specific colors and properties. lookchem.com The ability to form new carbon-carbon and carbon-heteroatom bonds via the halogenated positions allows for the construction of extended conjugated systems that are characteristic of organic dyes. The polyhalogenated nature of this compound provides multiple points for modification, enabling the synthesis of novel dyes with tailored absorption and emission spectra.

Rational Design of Derivatives for Targeted Synthetic Transformations

The concept of rational design is central to the use of this compound. Chemists can strategically plan a synthesis by exploiting the predictable differences in the reactivity of the C-I, C-Br, and C-F bonds. This allows for the creation of specific derivatives through targeted transformations. This selective functionalization is a powerful tool for building molecular complexity in a highly controlled and efficient manner. bohrium.com

This "orthogonal" reactivity allows for one halogen to be reacted while the others remain unchanged, acting as handles for subsequent diversification. bohrium.comd-nb.info For example, a palladium-catalyzed Suzuki coupling can be performed selectively at the C-I position, leaving the C-Br and C-F bonds available for later reactions. Then, by changing the catalyst or reaction conditions, a second, different coupling reaction can be initiated at the C-Br position. This step-wise approach is invaluable for creating highly substituted, unsymmetrical aromatic compounds that would be challenging to synthesize through other methods. This strategy is a cornerstone of modern medicinal and materials chemistry, enabling the rapid generation of diverse molecular structures for screening and optimization. nih.gov

Emerging Trends in Poly-halogenated Aromatic Compound Research

Research into polyhalogenated aromatic compounds is continually evolving. A significant trend is their application as versatile building blocks in the synthesis of complex natural products and other intricate molecular architectures. nih.gov The ability to perform site-selective cross-couplings on these scaffolds provides efficient synthetic routes to molecules that were previously difficult to access. bohrium.comnih.gov

Another emerging area is the development of novel catalytic systems that can activate even the less reactive C-F bonds under milder conditions, further expanding the synthetic utility of fluorinated compounds. beilstein-journals.org There is also growing interest in the use of polyhalogenated aromatics in the development of new materials, such as flame retardants and functional polymers. justia.com Research also focuses on understanding the environmental fate and potential bioaccumulation of these compounds, leading to the design of more biodegradable alternatives. researchgate.net

Impact on Contemporary Organic Synthesis

This approach provides chemists with a modular "toolkit" for assembling highly decorated aromatic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com The availability of such versatile intermediates accelerates the discovery process in these fields by enabling faster synthesis of new compounds for testing and development. The principles of orthogonal reactivity and rational design, perfectly embodied by molecules like this compound, are fundamental to the continued advancement of modern chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-fluoro-2-iodobenzonitrile with high regioselectivity?

Methodological Answer: The synthesis of polyhalogenated benzonitriles like this compound requires careful control of halogenation sequences. A stepwise approach is recommended:

  • Fluorination First: Introduce fluorine early due to its strong electron-withdrawing effects, which direct subsequent halogenation to meta/para positions. For example, fluorination of a nitrile-substituted benzene derivative can be achieved using HF or Selectfluor® .
  • Bromination/Iodination: Bromine or iodine can be introduced via electrophilic substitution. Brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid (80% w/w H₂SO₄) are effective for regioselective bromination, as demonstrated in similar compounds (e.g., 5-bromo-2,4-difluorobenzoic acid synthesis) . Iodination may require metal catalysts (e.g., CuI) or directed ortho-metalation strategies to ensure positional accuracy .

Key Data:

  • Regioselectivity Drivers: Fluorine’s -I effect directs incoming halogens to specific positions. Steric hindrance from bulky substituents (e.g., iodine) may limit unwanted byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Purity Analysis:
    • Gas Chromatography (GC): Used for assessing volatile impurities (e.g., residual solvents) in compounds with melting points below 250°C. For example, GC with >95.0% purity thresholds was applied to structurally analogous bromo-fluorobenzonitriles .
    • High-Performance Liquid Chromatography (HPLC): Critical for non-volatile samples. Use C18 columns with UV detection at 254 nm to quantify nitrile groups .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹⁹F NMR is particularly useful for identifying fluorine environments, while ¹H and ¹³C NMR resolve halogen positioning and nitrile group integration .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ = 355.82 g/mol) and detects isotopic patterns from bromine/iodine .

Key Data:

  • Melting Point Consistency: Reported mp ranges (e.g., 69–72°C for 4-bromo-2-fluorobenzonitrile ) help assess purity deviations.

Advanced Research Questions

Q. What factors influence the stability of this compound under different storage conditions?

Methodological Answer: Halogenated benzonitriles are sensitive to light, moisture, and temperature:

  • Light Sensitivity: Iodine substituents are prone to photolytic degradation. Store in amber glass vials under inert gas (N₂/Ar) to prevent radical-mediated decomposition .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) studies on similar compounds (e.g., 4-bromo-2-fluorobenzonitrile) show decomposition onset at >150°C. Avoid prolonged exposure to temperatures >80°C .
  • Hydrolytic Stability: The nitrile group may hydrolyze to carboxylic acids in humid conditions. Use desiccants (e.g., silica gel) and anhydrous solvents during handling .

Key Data:

  • Recommended Storage: −20°C in sealed, argon-flushed containers for long-term stability .

Q. How does the presence of multiple halogen substituents affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electronic and steric effects of halogens significantly alter reactivity:

  • Suzuki-Miyaura Coupling: Bromine and iodine act as leaving groups, but fluorine’s strong -I effect deactivates the ring, slowing palladium-catalyzed coupling. Use bulky ligands (e.g., SPhos) to enhance oxidative addition efficiency .
  • Sonogashira Reactions: The nitrile group can coordinate to copper catalysts, complicating alkyne couplings. Pre-activate the catalyst with PPh₃ to mitigate side reactions .
  • Competitive Reactivity: Iodine is more reactive than bromine in metal-mediated reactions. Sequential coupling (e.g., iodine first, then bromine) minimizes cross-selectivity issues .

Key Data:

  • Steric Effects: Ortho-substituents (e.g., iodine) reduce coupling yields by ~20% compared to para-substituted analogs .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms:

  • Recrystallization: Purify using mixed solvents (e.g., ethanol/water) to isolate the most stable polymorph. For example, recrystallization of 4-bromo-2-fluorobenzonitrile narrowed mp ranges from 69–72°C to 70–71°C .
  • X-ray Crystallography: Resolve structural ambiguities by comparing experimental unit cell parameters with published data (e.g., CCDC entries for halogenated benzonitriles) .
  • Dynamic NMR: Variable-temperature ¹⁹F NMR can detect conformational changes or rotamers that affect spectral consistency .

Key Data:

  • Case Study: Discrepant mp values for 5-bromo-2-fluorobenzonitrile (75–80°C vs. 78–80°C) were traced to residual dimethylformamide (DMF), eliminated via vacuum drying .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.